Ac-DEVD-CHO
Overview
Description
Mechanism of Action
Target of Action
Ac-DEVD-CHO is a potent inhibitor of caspase-3 , a member of the caspase family of cysteine-dependent proteases . Caspase-3 plays a crucial role in the execution phase of cell apoptosis . It is also known to have a stronger selectivity for caspase-3 due to its Poly (ADP-ribose) polymerase (PARP) cleavage site .
Mode of Action
This compound interacts with its target, caspase-3, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction prevents the cleavage of PARP, a key step in the execution of apoptosis . The inhibition is reversible, allowing the enzyme to regain its activity once the inhibitor is removed .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the apoptotic pathway . By inhibiting caspase-3, this compound prevents the execution phase of apoptosis, thereby promoting cell survival . This can have significant effects on various biological processes, including cell proliferation and differentiation, and the inflammatory response .
Pharmacokinetics
It is known that the compound is typically administered directly to cell cultures in vitro . It is recommended that this compound be added to the cell culture medium at least 10-30 minutes before the induction of apoptosis . The recommended concentration for inhibiting purified or crude extracts of caspase is 100nM .
Result of Action
The primary result of this compound’s action is the inhibition of apoptosis . By preventing the activation of caspase-3, this compound can block the execution phase of apoptosis, leading to increased cell survival . This can have significant implications in various disease states, including inflammatory diseases, neurological disorders, metabolic diseases, and cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature . It is also important to note that the compound’s action can be influenced by the presence of other molecules in the cell culture medium, such as apoptosis-inducing agents
Biochemical Analysis
Biochemical Properties
Ac-DEVD-CHO plays a significant role in biochemical reactions, particularly those involving caspases. It interacts with caspase-3 and caspase-7, two enzymes that play crucial roles in apoptosis . The interaction between this compound and these caspases is characterized by the inhibition of the enzymes, with Ki values of 0.2 nM and 1.6 nM for caspase-3 and caspase-7, respectively .
Cellular Effects
The effects of this compound on cells are primarily related to its influence on apoptosis. By inhibiting caspase-3 and caspase-7, this compound can prevent the proteolytic cleavage of PARP, a key event in the execution phase of apoptosis . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active sites of caspase-3 and caspase-7, thereby inhibiting their activity . This prevents the cleavage of PARP and other proteins, thereby inhibiting the progression of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that the inhibition of caspase-3 activity by this compound can prevent the increase in caspase-3-like protease activity, Al content, Hsr203j expression, cell death, and DNA fragmentation induced by certain treatments .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been observed that the administration of a caspase-3 inhibitor can significantly alleviate liver injury in a mouse model of bile duct ligation .
Metabolic Pathways
This compound is involved in the metabolic pathways related to apoptosis. It interacts with caspase-3 and caspase-7, which are key enzymes in the execution phase of apoptosis .
Subcellular Localization
The subcellular localization of this compound is likely to be wherever caspase-3 and caspase-7 are found. These enzymes are typically located in the cytoplasm
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ac-DEVD-CHO involves the stepwise assembly of the tetrapeptide sequence (Asp-Glu-Val-Asp) followed by the introduction of an aldehyde group at the C-terminus. The process typically includes:
Solid-phase peptide synthesis (SPPS): This method is used to sequentially add amino acids to a growing peptide chain anchored to a solid resin.
Cleavage from the resin: The peptide is cleaved from the resin using a suitable cleavage reagent.
Introduction of the aldehyde group: The C-terminal carboxyl group is converted to an aldehyde using specific reagents and conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification .
Types of Reactions:
Inhibition of caspase-3: this compound inhibits caspase-3 by binding to its active site, preventing the enzyme from cleaving its substrates.
Reversible inhibition: The aldehyde group of this compound forms a reversible covalent bond with the active site cysteine of caspase-3.
Common Reagents and Conditions:
Buffers: Typically, reactions involving this compound are carried out in buffered solutions to maintain the pH and stability of the compound.
Inhibitors: Other caspase inhibitors may be used in combination to study the specificity and potency of this compound.
Major Products Formed:
Scientific Research Applications
Ac-DEVD-CHO has a wide range of applications in scientific research:
Chemistry: Used to study the structure and function of caspase-3 and related enzymes.
Biology: Employed in experiments to understand the mechanisms of apoptosis and cell death.
Industry: Utilized in the development of assays and diagnostic tools for detecting caspase activity.
Comparison with Similar Compounds
Ac-YVAD-CHO: A potent inhibitor of caspase-1, containing a pro-IL-1β cleavage site.
Z-DEVD-FMK: Another caspase-3 inhibitor, but with different chemical properties and stability.
z-VAD-fmk: A broad-spectrum caspase inhibitor used in various apoptosis studies.
Uniqueness of Ac-DEVD-CHO: this compound is unique due to its high selectivity for caspase-3 and its reversible inhibition mechanism. This specificity makes it a valuable tool for studying apoptosis and related cellular processes without significantly affecting other caspases .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O11/c1-9(2)17(20(35)22-11(8-25)6-15(29)30)24-18(33)12(4-5-14(27)28)23-19(34)13(7-16(31)32)21-10(3)26/h8-9,11-13,17H,4-7H2,1-3H3,(H,21,26)(H,22,35)(H,23,34)(H,24,33)(H,27,28)(H,29,30)(H,31,32)/t11-,12-,13-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBVAPCONCILTL-MRHIQRDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937624 | |
Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169332-60-9 | |
Record name | 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ac-DEVD-CHO interact with its target, caspase-3?
A1: this compound acts as a substrate analogue for caspase-3. [] It binds to the active site of the enzyme and forms a covalent bond with the catalytic cysteine residue, irreversibly inhibiting its activity. [] This prevents the downstream cleavage of caspase substrates, ultimately inhibiting apoptosis. [, ]
Q2: What are the downstream effects of caspase-3 inhibition by this compound?
A2: Inhibition of caspase-3 by this compound prevents the characteristic morphological and biochemical changes associated with apoptosis, such as:
- Inhibition of DNA fragmentation [, , ]
- Prevention of nuclear condensation and fragmentation [, ]
- Suppression of phosphatidylserine externalization []
- Reduced cleavage of caspase substrates like PARP []
Q3: Can this compound inhibit other caspases besides caspase-3?
A3: While this compound is highly selective for caspase-3, studies show it can also inhibit other caspases, albeit with lower potency. For example, it has been shown to partially inhibit caspase-7, which is also involved in apoptosis execution. [, ]
Q4: Is caspase-3 inhibition always sufficient to prevent cell death?
A4: While this compound effectively inhibits caspase-3-mediated apoptosis in many models, studies indicate that some cell types may undergo cell death through caspase-independent pathways. [, , ] In these cases, this compound may delay but not completely prevent cell death. [, ]
Q5: What cell types and disease models have been studied with this compound?
A5: this compound has been widely used in research to investigate apoptosis in various cell types and disease models, including:
- Cancer: Human leukemia cells (HL-60, Jurkat) [, , ], human breast carcinoma cells (Bcap37) [, ], human gastric carcinoma cells (SGC-7901, MGC803) [, ]
- Neurological disorders: Rat models of focal cerebral ischemia [, , , ], neonatal rat models of hypoxic-ischemic brain injury [, ]
- Other: Rat lens epithelial cells [, , ], bovine coronary artery endothelial cells [], rat colon cells [], wheat microspores []
Q6: What are some examples of in vivo studies using this compound?
A6: Several studies have demonstrated the protective effects of this compound in animal models, for instance:
- Cerebral ischemia: this compound reduced infarct size and improved neurological function in rat models of focal cerebral ischemia. [, ]
- Neonatal brain injury: this compound decreased neuronal death and improved learning and memory in neonatal rats subjected to hypoxic-ischemic brain injury. [, ]
- Burn and blast injury: this compound attenuated myocardial apoptosis and improved cardiac function in a rat model of combined burn and blast injury. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.